molecular formula C13H7Cl3F3NO2S B3441507 2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide

2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B3441507
M. Wt: 404.6 g/mol
InChI Key: ZKLPQUCRYUIAQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C13H7Cl3F3NO2S and its molecular weight is 404.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.921517 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3F3NO2S/c14-8-2-4-10(16)12(6-8)23(21,22)20-11-5-7(13(17,18)19)1-3-9(11)15/h1-6,20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLPQUCRYUIAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C13H8Cl3F3N1O2SC_{13}H_{8}Cl_{3}F_{3}N_{1}O_{2}S. Its structure includes two chlorine atoms and a trifluoromethyl group attached to a phenyl ring, contributing to its unique chemical properties.

Research indicates that this compound exhibits biological activity primarily through the inhibition of specific enzymes and pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For example, it targets mycobacterial enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), which is crucial for mycobacterial cell wall synthesis. This makes it a potential candidate for antitubercular drug development .
  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains, indicating its potential use as an antibiotic agent .

Biological Activity Data

The following table summarizes key biological activities and findings related to the compound:

Activity Observation Reference
Antitubercular ActivityInhibits DprE1 enzyme; effective against Mycobacterium tuberculosis
Antimicrobial PropertiesActive against Gram-positive and Gram-negative bacteria
CytotoxicityExhibits cytotoxic effects on cancer cell lines

Case Study 1: Antitubercular Efficacy

In a study conducted by Trefzer et al. (2010), this compound was evaluated for its antitubercular activity. The results demonstrated significant inhibition of Mycobacterium tuberculosis growth in vitro, with an IC50 value indicating potent activity comparable to existing first-line treatments .

Case Study 2: Cytotoxic Effects on Cancer Cells

A separate study explored the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis in human cancer cells through the activation of caspase pathways. This suggests possible applications in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide
Reactant of Route 2
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2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.